2-CHLORO-N-[2-(MORPHOLIN-4-YL)ETHYL]-5-(PYRROLIDINE-1-SULFONYL)BENZAMIDE
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Overview
Description
2-CHLORO-N-[2-(MORPHOLIN-4-YL)ETHYL]-5-(PYRROLIDINE-1-SULFONYL)BENZAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chlorinated benzamide core, a morpholine ring, and a pyrrolidine sulfonyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-CHLORO-N-[2-(MORPHOLIN-4-YL)ETHYL]-5-(PYRROLIDINE-1-SULFONYL)BENZAMIDE typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:
Formation of the Benzamide Core: This step involves the chlorination of a benzamide precursor to introduce the chlorine atom at the desired position.
Introduction of the Morpholine Ring: The morpholine ring is introduced through a nucleophilic substitution reaction, where the morpholine moiety reacts with an appropriate electrophilic intermediate.
Attachment of the Pyrrolidine Sulfonyl Group: This step involves the sulfonylation of the benzamide core with a pyrrolidine sulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-CHLORO-N-[2-(MORPHOLIN-4-YL)ETHYL]-5-(PYRROLIDINE-1-SULFONYL)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups.
Reduction: Reduction reactions can be performed to modify the oxidation state of the compound, potentially altering its reactivity and properties.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce or replace functional groups on the benzamide core or the morpholine and pyrrolidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as alkyl halides, sulfonyl chlorides, and amines are used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
2-CHLORO-N-[2-(MORPHOLIN-4-YL)ETHYL]-5-(PYRROLIDINE-1-SULFONYL)BENZAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer specific advantages.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-CHLORO-N-[2-(MORPHOLIN-4-YL)ETHYL]-5-(PYRROLIDINE-1-SULFONYL)BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 4-CHLORO-N-(2-MORPHOLIN-4-YL-2-PHENYL-ETHYL)-BENZENESULFONAMIDE
- (2,2,2-TRICHLORO-1-MORPHOLIN-4-YL-ETHYL)-CARBAMIC ACID BENZYL ESTER
- 4-CHLORO-N-(2,2-DICHLORO-1-MORPHOLIN-4-YL-ETHYL)-BENZAMIDE
Uniqueness
2-CHLORO-N-[2-(MORPHOLIN-4-YL)ETHYL]-5-(PYRROLIDINE-1-SULFONYL)BENZAMIDE is unique due to its combination of a chlorinated benzamide core, a morpholine ring, and a pyrrolidine sulfonyl group. This unique structure imparts specific chemical and biological properties that differentiate it from similar compounds.
Properties
IUPAC Name |
2-chloro-N-(2-morpholin-4-ylethyl)-5-pyrrolidin-1-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24ClN3O4S/c18-16-4-3-14(26(23,24)21-6-1-2-7-21)13-15(16)17(22)19-5-8-20-9-11-25-12-10-20/h3-4,13H,1-2,5-12H2,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXAZJZDRBGFDMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC(=C(C=C2)Cl)C(=O)NCCN3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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